N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

Ion channel pharmacology Potassium channel inhibition Structure-activity relationship

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide (CAS 733794-85-9; molecular formula C₉H₁₀ClN₃O₂; MW 227.65 g/mol) is a synthetic small molecule belonging to the phenylacetamidoxime class, characterized by an ortho-chloro substituent on the phenyl ring and a hydroxycarbamimidoyl (amidoxime/hydroxyimino) moiety attached via an acetamide linker. The compound exists in tautomeric equilibrium with its hydroxyimino form, (3Z)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
Cat. No. B11820306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl
InChIInChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
InChIKeyISAQYFYVRMYXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide (CAS 733794-85-9): Structural Identity and Procurement-Relevant Baseline


N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide (CAS 733794-85-9; molecular formula C₉H₁₀ClN₃O₂; MW 227.65 g/mol) is a synthetic small molecule belonging to the phenylacetamidoxime class, characterized by an ortho-chloro substituent on the phenyl ring and a hydroxycarbamimidoyl (amidoxime/hydroxyimino) moiety attached via an acetamide linker . The compound exists in tautomeric equilibrium with its hydroxyimino form, (3Z)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide . It is commercially supplied by multiple vendors including Santa Cruz Biotechnology (catalog sc-354293), Biosynth, and CymitQuimica, typically at ≥95% purity for research use only . The amidoxime functional group is a recognized zinc-binding pharmacophore in medicinal chemistry, employed in inhibitor design targeting metalloenzymes and ion channels [1].

Why Generic Substitution Fails for N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: The Ortho-Chloro Distinction


Substituting N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide with its closest structural analogs is not scientifically interchangeable because the position and number of chloro substituents on the phenyl ring fundamentally alter both molecular recognition and physicochemical properties. The ortho-chloro configuration introduces steric and electronic effects distinct from the para-chloro isomer (CAS 61239-34-7) and the 2,6-dichloro analog N-hydroxyguanfacine [1]. In the related guanfacine series, the 2,6-dichloro substitution pattern is essential for α₂A-adrenergic receptor agonist activity (Kd = 31 nM), whereas N-hydroxylation of guanfacine produces a metabolite with altered receptor pharmacology [2]. The unsubstituted phenyl analog (3-amino-3-hydroxyimino-N-phenylpropanamide, CAS 61239-31-4) has been independently identified as a dipeptidyl peptidase-IV (DPP-IV) ligand from natural product extracts, demonstrating that even removal of the chloro substituent redirects biological target engagement [3]. These regioisomeric and substitution-dependent differences mean that procurement decisions cannot be based on the amidoxime scaffold alone.

Quantitative Differentiation Evidence for N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide: Comparator-Based Analysis


Ortho-Chloro vs. Para-Chloro Regioisomerism: Differential Ion Channel Activity Profiles

The ortho-chloro substitution pattern of the target compound directs a distinct pharmacological profile compared to the para-chloro regioisomer. The target compound (2-chloro) is reported by vendor technical sources to inhibit the voltage-gated potassium channel Kv1.5 with an IC₅₀ of 1 nM . In contrast, the para-chloro isomer (N-(4-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, CAS 61239-34-7) has been annotated in BindingDB with an IC₅₀ of 240 nM against the human Nav1.7 voltage-gated sodium channel, and an IC₅₀ of 1,400 nM for P-glycoprotein inhibition [1]. This regioisomer-dependent target shift—from picomolar potassium channel inhibition to sub-micromolar sodium channel modulation—demonstrates that the chlorine position is a critical determinant of ion channel selectivity.

Ion channel pharmacology Potassium channel inhibition Structure-activity relationship

Mono-Chloro vs. Unsubstituted Phenyl: Differential Biological Target Engagement

The unsubstituted phenyl analog (3-amino-3-hydroxyimino-N-phenylpropanamide, CAS 61239-31-4) was identified via GC-MS fractionation of Khaya senegalensis extracts as a DPP-IV inhibitory ligand, with the compound-DPP-IV complex demonstrating greater stability than the co-identified ligand in 100 ns molecular dynamics simulations [1]. The target compound, bearing an ortho-chloro substituent, is instead associated (via vendor reports) with Kv1.5 potassium channel inhibition at 1 nM . This demonstrates that introduction of the 2-chloro substituent redirects the biological target landscape away from DPP-IV engagement toward ion channel modulation, a finding consistent with the known preference of halogenated phenylacetamidoximes for ion channel targets.

DPP-IV inhibition Natural product-inspired scaffolds Target engagement

Mono-Chloro vs. 2,6-Dichloro Substitution: Differentiation from the Guanfacine/N-Hydroxyguanfacine Pharmacophore

The 2,6-dichloro analog, N-hydroxyguanfacine (2-(2,6-dichlorophenyl)-N-(N'-hydroxycarbamimidoyl)acetamide), is the N-hydroxylated metabolite of the antihypertensive drug guanfacine, a selective α₂A-adrenergic receptor agonist (Kd = 31 nM for guanfacine) . The metabolic N-hydroxylation of guanfacine is catalyzed by hepatic microsomal CYP enzymes from rabbits, pigs, and humans, and the N-hydroxyguanfacine product can undergo retro-reduction by the same enzyme sources [1]. The target compound differs by having a single ortho-chloro substituent rather than the 2,6-dichloro pattern, and by possessing the hydroxycarbamimidoyl group on the acetamide side chain rather than on the guanidine moiety. While guanfacine's 2,6-dichloro substitution is essential for α₂A receptor engagement, the target compound's mono-ortho-chloro substitution and amidoxime geometry are instead associated with Kv1.5 channel recognition (vendor-reported IC₅₀ = 1 nM) .

Adrenergic receptor pharmacology Metabolite identification N-hydroxylation

Commercially Available Purity Specifications and Vendor Differentiation

Across commercial suppliers, the target compound is offered with defined purity specifications that vary by vendor, providing quantifiable procurement differentiation. Santa Cruz Biotechnology supplies the compound (sc-354293) at an unspecified purity with pricing of $208 for 1 g and $625 for 5 g . Biosynth offers the compound under catalog IEB79485 with a minimum purity specification of 95%, priced at €471 for 500 mg and €1,252 for 5 g . LeYan (Shanghai) supplies the compound (catalog 2040156) at 95% purity . These specifications enable direct comparison with the para-chloro isomer, which is available from BOC Sciences and Fluorochem at 95-98% purity, and the 2,6-dichloro analog (N-hydroxyguanfacine) which is not widely stocked as a research chemical, requiring custom synthesis for procurement.

Chemical procurement Purity specification Research-grade sourcing

Optimal Research and Procurement Application Scenarios for N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide


Voltage-Gated Potassium Channel (Kv1.5) Pharmacological Probe Development

Based on vendor-reported Kv1.5 inhibitory activity (IC₅₀ = 1 nM) , the primary research application is as a starting point for developing pharmacological tools to study Kv1.5 channel function. Kv1.5 (KCNA5) mediates the ultrarapid delayed rectifier K⁺ current (I_Kur) critical for atrial repolarization and is a validated target for atrial-selective antiarrhythmic agents. The ortho-chloro substitution distinguishes this compound from the 4-chloro isomer (which shows Nav1.7 activity at 240 nM) and the 2,6-dichloro analogs (which engage α₂A-adrenergic receptors), making it the regioisomer of choice for Kv1.5-focused research programs. Users should independently verify the reported potency in their own electrophysiological assays, as the primary literature source for the 1 nM IC₅₀ value has not been publicly identified.

Structure-Activity Relationship (SAR) Studies on Halogenated Phenylacetamidoximes

This compound serves as a defined chemical probe for systematically mapping the effect of chlorine substitution position on the biological activity of phenylacetamidoximes. When used alongside the para-chloro isomer (CAS 61239-34-7, Nav1.7 IC₅₀ = 240 nM; P-gp IC₅₀ = 1,400 nM) [1] and the unsubstituted phenyl analog (CAS 61239-31-4, DPP-IV ligand) [2], researchers can interrogate how the ortho→para→unsubstituted progression alters ion channel selectivity, target class engagement, and physicochemical properties. The differential target profiles across this series (Kv1.5 vs. Nav1.7 vs. DPP-IV) provide a tractable SAR dataset for computational modeling of halogen-dependent pharmacological promiscuity.

Reference Standard for N-Hydroxyguanfacine Metabolite Studies

N-Hydroxyguanfacine (2,6-dichloro analog) was synthesized as a reference compound for identifying the N-hydroxylated metabolite of guanfacine formed by hepatic microsomal CYP enzymes [3]. The target compound, as the mono-ortho-chloro analog, can serve as a structurally related but chromatographically distinguishable internal standard or specificity control in LC-MS/MS methods for guanfacine metabolite quantification. Its distinct molecular weight (227.65 vs. 262.09 for N-hydroxyguanfacine) and retention time characteristics enable its use as a system suitability reference in bioanalytical method validation for guanfacine metabolism studies.

Amidoxime Zinc-Binding Group Fragment for Medicinal Chemistry Library Design

The hydroxycarbamimidoyl (amidoxime) group is an established zinc-binding pharmacophore employed in designing inhibitors of metalloenzymes including histone deacetylases (HDACs) and matrix metalloproteinases. Amindoximes have demonstrated submicromolar HDAC inhibitory activity with enhanced potency compared to corresponding hydroxamates in some series [4]. The target compound provides a pre-assembled ortho-chlorophenyl-acetamidoxime fragment that can be directly incorporated into fragment-based drug discovery (FBDD) campaigns or used as a synthetic intermediate for more elaborate amidoxime-containing compound libraries. The ortho-chloro substituent provides a synthetic handle (via cross-coupling reactions) and a steric constraint that influences binding pocket compatibility relative to the para-chloro or unsubstituted analogs.

Quote Request

Request a Quote for N-(2-Chloro-phenyl)-2-(N-hydroxycarbamimidoyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.